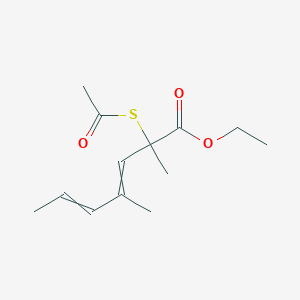
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an acetylsulfanyl group and a conjugated diene system. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of acyl chlorides or acid anhydrides in the presence of a base, such as pyridine, to facilitate the formation of the ester bond .
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis.
Chemical Reactions Analysis
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Some of the key reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Addition: The conjugated diene system allows for addition reactions, such as Diels-Alder reactions, where dienophiles react with the diene to form cyclohexene derivatives
Scientific Research Applications
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as esterification, oxidation, and cycloaddition.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving esters and sulfides.
Medicine: Potential applications in medicinal chemistry include the development of new drugs that target specific enzymes or receptors. The unique structure of the compound may provide insights into the design of inhibitors or activators of biological pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity by forming covalent bonds with the active site cysteine residues .
Comparison with Similar Compounds
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate can be compared with other esters and sulfides to highlight its uniqueness. Similar compounds include:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl acetoacetate: An ester with a keto group, used in the synthesis of pharmaceuticals and dyes.
Thioglycolic acid: A compound with a sulfanyl group, used in hair care products and as a reducing agent .
Properties
CAS No. |
646517-87-5 |
|---|---|
Molecular Formula |
C13H20O3S |
Molecular Weight |
256.36 g/mol |
IUPAC Name |
ethyl 2-acetylsulfanyl-2,4-dimethylhepta-3,5-dienoate |
InChI |
InChI=1S/C13H20O3S/c1-6-8-10(3)9-13(5,17-11(4)14)12(15)16-7-2/h6,8-9H,7H2,1-5H3 |
InChI Key |
XVLBHNQIGSCCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C=C(C)C=CC)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
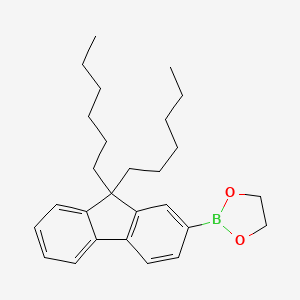
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
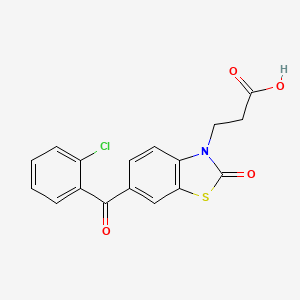
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
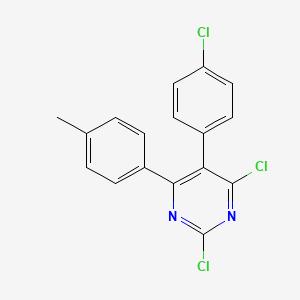
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
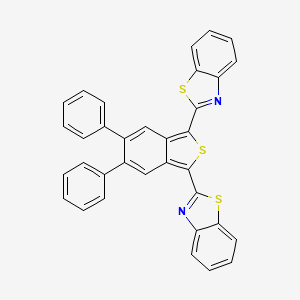
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
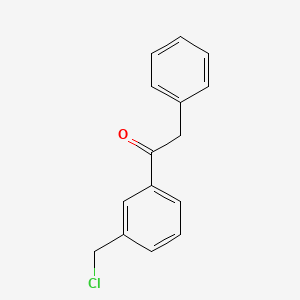
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
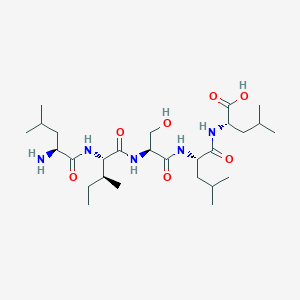
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
